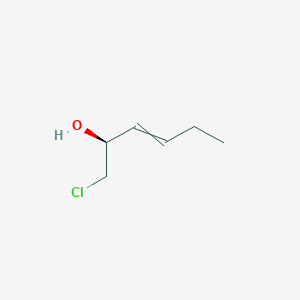

(2S)-1-Chlorohex-3-en-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

927683-69-0 |

|---|---|

Molecular Formula |

C6H11ClO |

Molecular Weight |

134.60 g/mol |

IUPAC Name |

(2S)-1-chlorohex-3-en-2-ol |

InChI |

InChI=1S/C6H11ClO/c1-2-3-4-6(8)5-7/h3-4,6,8H,2,5H2,1H3/t6-/m0/s1 |

InChI Key |

YQZUXJJPXIJZOH-LURJTMIESA-N |

Isomeric SMILES |

CCC=C[C@@H](CCl)O |

Canonical SMILES |

CCC=CC(CCl)O |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 2s 1 Chlorohex 3 En 2 Ol

Reactions at the Hydroxyl Group

Esterification and Etherification for Protecting Group Strategies

Protecting the hydroxyl group is a common strategy in multi-step syntheses to prevent its interference with reactions targeting other parts of the molecule. This is typically achieved through esterification or etherification.

Esterification: The hydroxyl group can be converted to an ester by reacting it with an acylating agent such as an acid chloride or an anhydride (B1165640) in the presence of a base. Common protecting groups include acetate (B1210297) and benzoate. These groups are generally stable under neutral and acidic conditions but can be readily removed by hydrolysis under basic conditions.

Etherification: Alternatively, the hydroxyl group can be transformed into an ether. Silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are frequently used due to their ease of introduction and removal under specific conditions. For instance, a silyl chloride can be reacted with the alcohol in the presence of a base like triethylamine (B128534) or imidazole.

These protecting group strategies are essential for directing the regioselectivity of subsequent reactions, particularly those involving the alkene moiety.

Oxidation Reactions

Oxidation of the secondary alcohol in (2S)-1-Chlorohex-3-en-2-ol can yield the corresponding ketone, (S)-1-chlorohex-3-en-2-one. A variety of oxidizing agents can be employed for this transformation.

| Oxidizing Agent | Conditions | Product |

| Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane (CH2Cl2) | (S)-1-chlorohex-3-en-2-one |

| Chromic anhydride in glacial acetic acid | Acetic acid | (S)-1-chlorohex-3-en-2-one |

| Acidic dichromate | H2SO4 | (S)-1-chlorohex-3-en-2-one |

| Acidic permanganate | H2SO4 | (S)-1-chlorohex-3-en-2-one |

The choice of reagent can be critical to avoid over-oxidation or side reactions with the alkene. For instance, pyridinium chlorochromate (PCC) is a mild reagent that is often preferred for the oxidation of allylic alcohols. doubtnut.com

Transformations Involving the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to a range of addition reactions, providing a pathway to introduce new functional groups and create more complex structures.

Hydrogenation and Reductions

Catalytic hydrogenation of the alkene can be used to reduce the double bond, leading to the formation of (S)-1-chlorohexan-2-ol.

| Catalyst | Conditions | Product |

| Palladium on Carbon (Pd/C) | H2, Ethanol | (S)-1-chlorohexan-2-ol |

| Platinum(IV) oxide (PtO2) | H2, Acetic Acid | (S)-1-chlorohexan-2-ol |

The stereochemistry of the existing chiral center is typically retained during this process. The relative stability of alkenes can be compared using their heats of hydrogenation. scribd.comquizlet.com

Epoxidation Reactions (e.g., formation of chiral epoxides)

Epoxidation of the alkene in this compound can lead to the formation of diastereomeric epoxides. The stereochemical outcome of this reaction can be influenced by the directing effect of the neighboring hydroxyl group.

One important application of a related compound, (S)-1-chlorohex-5-en-2-ol, is its conversion to the chiral epoxide (S)-2-(but-3-en-1-yl)oxirane. mdpi.com This is achieved by treatment with a base like sodium hydroxide (B78521) (NaOH), which facilitates an intramolecular Williamson ether synthesis. mdpi.com

Directed epoxidation reactions, such as the Sharpless-Katsuki epoxidation, are powerful tools for achieving high diastereoselectivity in the epoxidation of allylic alcohols. google.com These methods utilize a chiral catalyst to control the facial selectivity of the epoxidation, leading to the preferential formation of one diastereomer. For example, epoxidation of an allylic alcohol with a pre-existing stereocenter can be controlled to yield a specific epoxy alcohol diastereomer. google.com

Other Addition Reactions

The alkene moiety can undergo various other addition reactions, including:

Halogenation: The addition of halogens like chlorine (Cl2) or bromine (Br2) across the double bond results in the formation of a dihaloalkane. The reaction with chlorine, for instance, can produce a dichloride. thieme-connect.de

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) proceeds according to Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms.

Oxymercuration-Demercuration: This two-step process can be used to hydrate (B1144303) the alkene, resulting in the formation of a diol.

Hydroboration-Oxidation: This reaction sequence provides an anti-Markovnikov addition of water across the double bond.

These reactions expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups and the construction of diverse molecular architectures.

Reactions of the Vicinal Chloro-Alcohol Functionality

The chemical behavior of this compound is largely dictated by the interplay between its three key functional groups: the chloride, the secondary alcohol, and the alkene. The vicinal (adjacent) arrangement of the chloro and hydroxyl groups on an allylic framework gives rise to a rich and diverse reactivity profile, enabling a variety of chemical transformations.

Nucleophilic Substitution Reactions (S\N1/S\N2)

The chloro-alcohol moiety in this compound can undergo nucleophilic substitution at the carbon bearing the chlorine atom (C1) or the carbon bearing the hydroxyl group (C2). The hydroxyl group is a poor leaving group and requires activation, typically by protonation under acidic conditions, before it can be displaced. The chloride ion, in contrast, is a competent leaving group.

The reaction mechanism, whether S\N1 or S\N2, is influenced by several factors including the nature of the nucleophile, the solvent, and the reaction conditions. csueastbay.edu As a secondary substrate, both pathways are possible.

S\N2 Pathway : This pathway involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. For substitution at C1, a strong, unhindered nucleophile would attack the primary carbon, displacing the chloride. This pathway is favored by polar aprotic solvents.

S\N1 Pathway : This mechanism proceeds through a carbocation intermediate. Given the allylic nature of the substrate, an S\N1 reaction is plausible as the resulting primary allylic carbocation (if chloride leaves) or secondary allylic carbocation (if the activated hydroxyl group leaves) would be stabilized by resonance. This can lead to a mixture of products, including rearranged or allylically shifted (S\N2') products. rsc.org Protic solvents and weaker nucleophiles favor the S\N1 pathway. csueastbay.edu

Research on analogous systems, such as trans-5-chlorohex-3-en-1-yne, has shown that reactions with amines can yield a mixture of normal (S\N2) and abnormal (S\N2') substitution products, with the product ratio being highly dependent on the amine's basicity and the solvent. rsc.org For this compound, a similar competition between direct substitution (at C1) and allylic substitution (at C3) is expected, especially under conditions favoring carbocation formation.

Table 1: Predicted Nucleophilic Substitution Reactions and Conditions

| Reaction Type | Nucleophile | Probable Conditions | Expected Major Product(s) | Mechanism |

| Direct Substitution | NaN3 | DMF, 50°C | (2S)-1-Azidohex-3-en-2-ol | S\N2 |

| Direct Substitution | NaCN | DMSO, 70°C | (3S)-3-Hydroxyhept-4-enenitrile | S\N2 |

| Allylic Substitution | H2O | Dilute Acid | Hex-3-ene-1,2-diol, Hex-4-ene-1,3-diol | S\N1 / S\N2' |

| Substitution with Rearrangement | Diethylamine | Acetonitrile, heat | 3-(Diethylamino)hex-4-en-2-ol | S\N2' |

Cyclization Reactions (e.g., to form cyclic ethers or epoxides)

The proximate arrangement of the nucleophilic hydroxyl group and the electrophilic carbon bearing the chloride leaving group makes this compound an ideal precursor for intramolecular cyclization reactions.

The most prominent example is the base-promoted intramolecular Williamson ether synthesis to form an epoxide. Treatment with a base (e.g., sodium hydride, potassium hydroxide) deprotonates the alcohol to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon and displacing the chloride ion in an S\N2 reaction to form a three-membered epoxide ring.

This reaction is expected to proceed with an inversion of configuration at the carbon center being attacked (C1). Given the (2S) stereochemistry of the starting material, the resulting epoxide would be (S)-2-(but-1-en-1-yl)oxirane. The stereochemistry at C2 remains unchanged during this specific transformation. The formation of chiral epoxides from resolved chlorohydrins is a synthetically valuable transformation.

Table 2: Intramolecular Cyclization Reaction

| Reaction Type | Reagent | Solvent | Product |

| Epoxidation | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | (S)-2-(but-1-en-1-yl)oxirane |

| Epoxidation | Potassium Hydroxide (KOH) | Diethyl ether, H2O | (S)-2-(but-1-en-1-yl)oxirane |

Elimination Reactions to form Dienes

Elimination reactions of this compound can lead to the formation of dienes through the removal of hydrogen chloride (dehydrochlorination) or water (dehydration). The regiochemical and stereochemical outcome of these reactions depends heavily on the conditions employed (e.g., acid vs. base catalysis, temperature).

Acid-Catalyzed Dehydration (E1/E2) : Under strong acidic conditions, the hydroxyl group can be protonated to form a good leaving group (-OH2+). Subsequent elimination of water can proceed via an E1 mechanism involving a resonance-stabilized allylic carbocation. This pathway could lead to the formation of a conjugated diene, primarily hexa-1,3-diene , which is thermodynamically favored. A competing E2 mechanism is also possible for secondary alcohols. csueastbay.edu

Base-Induced Dehydrochlorination (E2) : Treatment with a strong, non-nucleophilic base can promote an E2 elimination of HCl. This would involve the abstraction of a proton from the carbon adjacent to the C-Cl bond (C2). However, since C2 also bears the hydroxyl group, this pathway is less straightforward. A more likely scenario under basic conditions is the aforementioned cyclization to an epoxide. Elimination to form a diene would likely require specific reagents that favor this pathway over cyclization.

The synthesis of skipped dienes (1,4-dienes) often requires specialized catalytic systems, such as those involving ruthenium, cobalt, or iridium, which orchestrate specific bond formations and rearrangements. rsc.orgresearchgate.net A simple elimination from this compound is more likely to yield the thermodynamically more stable conjugated 1,3-diene.

Table 3: Potential Elimination Reactions

| Reaction Type | Reagent/Condition | Probable Mechanism | Expected Major Product |

| Dehydration | Conc. H2SO4, heat | E1 | Hexa-1,3-diene |

| Dehydration | TsOH, Benzene, reflux | E1/E2 | Hexa-1,3-diene |

| Dehydrochlorination | Strong, bulky base (e.g., K-OtBu) | E2 | Hexa-1,3-diene (competes with epoxidation) |

Based on a thorough review of available scientific literature, it is not possible to provide detailed research findings for the specific applications of this compound as outlined in the request. The role of this particular chiral building block in the synthesis of Bermudenynol scaffolds, (−)-Majusculoic Acid derivatives, specific pharmaceutically relevant scaffolds, advanced materials, or its use in developing novel methodologies involving intramolecular cyclizations is not well-documented in accessible publications.

Therefore, the requested article cannot be generated with the required level of scientific accuracy and detail. Searches for direct connections between "this compound" and the specified topics did not yield relevant scholarly articles or detailed research data.

Applications As a Chiral Building Block in Complex Organic Synthesis

Development of Novel Methodologies Utilizing the (2S)-1-Chlorohex-3-en-2-ol Framework

Cross-Coupling Reactions

The chiral molecule this compound possesses significant potential as a versatile building block in the synthesis of complex organic molecules, largely owing to its bifunctional nature, containing both a reactive allylic chloride and a stereodefined secondary alcohol. These functional groups allow for its participation in a variety of cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. While specific documented examples of cross-coupling reactions involving this compound are not extensively reported in readily available scientific literature, its structural motifs are analogous to substrates that have been successfully employed in a range of catalytic coupling processes.

The presence of the allylic chloride moiety enables this compound to act as an electrophilic partner in numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their efficiency and functional group tolerance. For instance, the Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, could be employed to introduce a wide array of aryl, heteroaryl, or vinyl substituents at the C1 position of the hexene backbone. Similarly, in a Stille coupling, an organotin reagent would serve as the nucleophilic partner. The Negishi coupling, utilizing an organozinc reagent, offers another mild and effective method for the formation of a new carbon-carbon bond at the site of the chlorine atom.

Furthermore, the secondary alcohol group can be derivatized to expand the scope of possible cross-coupling reactions. For example, conversion of the alcohol to a tosylate or mesylate would enhance its leaving group ability, making it a suitable substrate for reactions that couple with organometallic reagents.

The inherent chirality of this compound is a key feature that would be transferred to the product of a cross-coupling reaction, making it a valuable tool in asymmetric synthesis. The stereocenter at the C2 position can influence the stereochemical outcome of reactions at adjacent positions and can be a crucial element in the synthesis of enantiomerically pure pharmaceuticals and natural products.

Below is a data table illustrating hypothetical, yet chemically plausible, cross-coupling reactions where this compound could serve as a key chiral building block. These examples are based on well-established cross-coupling methodologies for similar allylic chlorides and alcohols.

| Reaction Type | Reaction Partner | Catalyst/Ligand | Base | Solvent | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | (2S,3E)-1-Phenylhex-3-en-2-ol |

| Stille | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | - | THF | (2S,3E,5E)-Octa-3,5-dien-2-ol |

| Negishi | Phenylzinc chloride | Pd(dppf)Cl₂ | - | THF | (2S,3E)-1-Phenylhex-3-en-2-ol |

| Heck (intramolecular) | (if tethered to an alkene) | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | Cyclic product |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | (2S,3E)-N-Phenylhex-3-en-2-amine |

Table 1: Potential Cross-Coupling Reactions of this compound

The successful implementation of these reactions would provide access to a diverse range of chiral molecules with significant potential for applications in medicinal chemistry and materials science. The ability to retain the stereochemical integrity at the C2 position throughout the coupling process is a critical advantage of using this compound as a chiral starting material.

Spectroscopic and Chiral Analytical Methodologies in the Study of 2s 1 Chlorohex 3 En 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

NMR spectroscopy is an indispensable tool for the structural characterization of (2S)-1-chlorohex-3-en-2-ol, providing detailed information about the carbon skeleton and the chemical environment of each proton.

1H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (B151607) (CDCl₃) reveals distinct signals for each proton, allowing for a comprehensive structural assignment. rsc.org The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons on the carbon-carbon double bond (alkene protons) typically resonate in the downfield region of the spectrum. psu.edu The proton attached to the hydroxyl-bearing carbon (C2) also shows a characteristic chemical shift.

A representative, though generalized, ¹H NMR data interpretation for a similar compound, 1-chloro-hex-3-en-2-ol, shows a multiplet for the proton at the C2 position, and distinct signals for the olefinic protons at C3 and C4, as well as for the protons of the chloromethyl group at C1 and the terminal ethyl group. psu.edu The coupling constants (J values) between adjacent protons provide valuable information about the dihedral angles and thus the conformation of the molecule.

Interactive Data Table: Representative ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H on C2 | ~3.8-4.0 | m | - |

| H on C3 | ~5.4-5.6 | ddt | - |

| H on C4 | ~5.7-5.9 | dtd | - |

| H₂ on C1 | ~3.5-3.7 | m | - |

| H₂ on C5 | ~2.0-2.2 | m | - |

| H₃ on C6 | ~0.9-1.1 | t | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific isomeric form (E/Z) of the double bond.

13C NMR Spectroscopy

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the nature of the functional groups attached to the carbon atoms.

The carbon atom bonded to the electronegative chlorine atom (C1) will be deshielded and appear at a lower field compared to a standard alkyl carbon. chemguide.co.uklibretexts.org Similarly, the carbon bearing the hydroxyl group (C2) will also be shifted downfield. chemguide.co.uklibretexts.org The olefinic carbons (C3 and C4) will have characteristic chemical shifts in the range of approximately 115-140 ppm. chemguide.co.uklibretexts.org

Interactive Data Table: Representative ¹³C NMR Chemical Shifts

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 | ~47-52 |

| C2 | ~71-73 |

| C3 | ~125-135 |

| C4 | ~125-135 |

| C5 | ~25-35 |

| C6 | ~10-15 |

Note: These are approximate values and can be influenced by the solvent and stereochemistry.

Chiral Chromatography for Enantiomeric Excess (ee) Determination

The determination of the enantiomeric purity, or enantiomeric excess (ee), of this compound is crucial. Chiral chromatography is the primary technique used for this purpose, employing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is a powerful method for separating enantiomers. figshare.com The selection of the appropriate chiral stationary phase is critical for achieving baseline separation of the (S) and (R) enantiomers of 1-chlorohex-3-en-2-ol. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. ku.eduescholarship.org The mobile phase composition, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is optimized to achieve the best resolution. The separated enantiomers are detected using a UV detector or other suitable detectors. core.ac.uk

Gas Chromatography (GC) with Chiral Columns

Chiral Gas Chromatography (GC) is another widely used technique for the separation of volatile chiral compounds. gcms.cz For the analysis of this compound, a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, is employed. gcms.cz The enantiomers exhibit different retention times on the chiral column, allowing for their quantification. The resolution of the enantiomers can be influenced by the temperature program of the GC oven. psu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural confirmation. scholarsresearchlibrary.com The molecular weight of this compound is 134.60 g/mol . nih.gov

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) is detected. The presence of chlorine is often indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern observed in the mass spectrum provides further structural clues. Common fragmentation pathways for this molecule could include the loss of a chlorine atom, a water molecule, or cleavage of the carbon-carbon bonds adjacent to the functional groups. Analysis of these fragment ions helps to piece together the structure of the original molecule. nih.gov For instance, GC-MS analysis can be utilized to investigate the impurity profile in synthetic mixtures containing similar chloroalcohols. nih.gov

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Absolute Configuration Confirmation

The absolute configuration of a chiral molecule, such as this compound, is a critical aspect of its chemical identity, profoundly influencing its biological activity and physical properties. The determination of this three-dimensional arrangement of atoms is routinely accomplished using chiroptical techniques, primarily optical rotation and circular dichroism (CD) spectroscopy. These methods rely on the differential interaction of chiral molecules with polarized light.

Optical rotation measures the extent to which a chiral compound rotates the plane of plane-polarized light at a specific wavelength, typically the sodium D-line (589 nm). The resulting value, known as the specific rotation [α], is a characteristic physical constant for a given enantiomer under defined conditions of temperature, solvent, and concentration. For this compound, the sign and magnitude of its specific rotation would serve as a key identifier. A positive (+) or dextrorotatory rotation indicates one enantiomer, while a negative (-) or levorotatory rotation signifies its mirror image. The determination of the absolute configuration is often achieved by comparing the experimentally measured optical rotation value with that of a known standard or through correlation with compounds of established stereochemistry.

Circular dichroism (CD) spectroscopy provides more detailed stereochemical information by measuring the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum plots the difference in absorbance (ΔA) or the molar ellipticity [θ] against the wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is unique to a specific enantiomer and is highly sensitive to the molecule's conformation and the electronic nature of its chromophores.

In the case of this compound, the chromophores present, namely the carbon-chlorine bond, the hydroxyl group, and the carbon-carbon double bond, would give rise to specific electronic transitions in the ultraviolet region. The spatial arrangement of these groups around the chiral center at C-2 dictates the sign and intensity of the observed Cotton effects in the CD spectrum. By applying established empirical rules, such as the octant rule for ketones or sector rules for other chromophores, or through comparison with theoretically calculated CD spectra using quantum chemical methods, the absolute configuration of this compound can be unequivocally confirmed.

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Routes

The chemical industry's increasing focus on green chemistry is driving the development of more sustainable methods for synthesizing chiral chlorohydrins like (2S)-1-chlorohex-3-en-2-ol. Traditional methods often rely on stoichiometric, hazardous, or expensive reagents. nih.govacs.org Future research will likely prioritize the development of catalytic, enantioselective methods that utilize more environmentally benign reagents and solvents.

A promising area of research involves bienzymatic cascade reactions. nih.govacs.org These systems, which can employ ene-reductases (EREDs) and alcohol dehydrogenases (ADHs), offer the potential for high conversion and stereoselectivity under mild reaction conditions. nih.govacs.org The use of enzymes aligns with the principles of green chemistry by providing a biodegradable and often highly selective catalytic alternative to traditional metal catalysts. nih.govacs.org

Exploration of New Catalytic Asymmetric Transformations

The development of novel catalytic asymmetric transformations is a cornerstone of modern organic synthesis. For the synthesis of this compound and related chiral chlorohydrins, research is ongoing to discover new catalysts that can provide high enantiomeric excess (ee) and diastereomeric ratios (dr). nih.govacs.org

Current successful approaches include:

Palladium(II)-Catalyzed Asymmetric Chlorohydrin Synthesis : This method has shown promise in the synthesis of chiral chlorohydrins. acs.org

Iridium-Catalyzed Asymmetric Hydrogenation : This technique has been effectively used for the synthesis of various chlorohydrins with excellent yields and enantioselectivities. researchgate.net

Enzymatic Kinetic Resolution : Lipases, in combination with a racemization catalyst, have been used in dynamic kinetic resolution (DKR) to produce enantiomerically pure chlorohydrins. acs.org

Future efforts will likely focus on developing catalysts based on earth-abundant and non-toxic metals, as well as exploring new classes of chiral ligands to fine-tune the stereochemical outcome of these transformations. researchgate.net The goal is to create more efficient and practical methods for the large-scale production of enantiopure chlorohydrins.

Expansion of Applications in Chemical Biology and Medicinal Chemistry (as synthetic intermediates)

This compound and other optically active chlorohydrins are versatile intermediates in the synthesis of a wide array of biologically active molecules. nih.govacs.org Their utility stems from the presence of multiple functional groups that can be selectively manipulated to build complex molecular architectures.

Key applications as synthetic intermediates include the synthesis of:

Chiral Epoxides : These are important building blocks in their own right, used in the synthesis of various pharmaceuticals. acs.orgacs.org For instance, (S)-1-chlorohex-5-en-2-ol has been used as an intermediate in the synthesis of (-)-majusculoic acid, a marine natural product with anti-inflammatory properties. mdpi.comresearchgate.net

Amino Alcohols : These motifs are present in many natural products and pharmaceutical agents. nih.gov

Cyclopropanes : The cyclopropyl (B3062369) group is a common feature in many bioactive molecules. acs.orgresearchgate.net

Future research will likely explore the use of this compound in the synthesis of novel drug candidates and as probes to investigate biological processes. Its role as a chiral building block is crucial for the development of new therapeutics where stereochemistry plays a critical role in efficacy and safety. mdpi.com

Computational Chemistry Approaches to Understand Reactivity and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for understanding reaction mechanisms and predicting the stereochemical outcomes of asymmetric reactions. researchgate.net For the synthesis of this compound, computational studies can provide valuable insights into:

Transition State Geometries : Understanding the geometry of the transition state allows for the rational design of catalysts and ligands that favor the formation of the desired stereoisomer.

Reaction Pathways : Computational models can help to elucidate the step-by-step mechanism of a reaction, identifying key intermediates and energetic barriers.

Catalyst-Substrate Interactions : These studies can reveal the specific non-covalent interactions that govern stereoselectivity, guiding the development of more effective catalysts.

By combining experimental work with computational modeling, researchers can accelerate the discovery and optimization of new synthetic methods for producing this compound and other chiral molecules with high efficiency and stereocontrol.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-1-Chlorohex-3-en-2-ol, and how can stereochemical purity be ensured?

- Methodological Answer :

- Use stereoselective synthesis with chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation or asymmetric hydrogenation precursors).

- Monitor reaction progress via thin-layer chromatography (TLC) and confirm enantiomeric excess (ee) using chiral GC-MS or HPLC with a chiral column .

- Purify intermediates via recrystallization or distillation to minimize racemization. Cross-validate purity with NMR (¹H/¹³C) and compare spectral data to NIST or PubChem references .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopic Techniques :

- ¹H/¹³C NMR to confirm regiochemistry and stereochemistry (e.g., coupling constants for double-bond geometry).

- IR Spectroscopy to identify functional groups (e.g., -OH and C-Cl stretches).

- Chromatographic Methods :

- GC-MS for volatile intermediate analysis.

- HPLC with UV detection for non-volatile derivatives.

- X-ray Crystallography for absolute stereochemical confirmation if crystalline derivatives are obtainable .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Follow EU Regulation 1272/2008 for hazard classification (e.g., skin/eye irritation, flammability).

- Use fume hoods , chemical-resistant gloves , and eye protection .

- Store in inert atmospheres (e.g., argon) to prevent degradation. Document risk assessments using IUCLID or similar databases .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Design kinetic studies comparing (2S) and (2R) enantiomers in SN2 reactions (e.g., with NaI in acetone).

- Use polarimetry or chiral shift reagents to track stereochemical inversion/retention.

- Apply DFT calculations to model transition states and explain steric/electronic effects .

Q. How can contradictory data in reaction mechanisms involving this compound be resolved?

- Methodological Answer :

- Triangulate Data : Combine isotopic labeling (e.g., ¹⁸O in hydroxyl group) with MS/MS fragmentation to trace reaction pathways.

- Use control experiments (e.g., radical scavengers) to rule out side reactions.

- Validate hypotheses via computational modeling (e.g., Gaussian for energy barriers) and compare with experimental kinetic data .

Q. What role does this compound play in asymmetric catalysis or chiral ligand design?

- Methodological Answer :

- Test as a chiral ligand in transition-metal complexes (e.g., Pd-catalyzed cross-coupling).

- Measure enantioselectivity using HPLC-CD (circular dichroism) or NMR with chiral solvating agents .

- Optimize ligand-metal coordination via X-ray absorption spectroscopy (XAS) .

Q. What computational approaches are effective for modeling the interaction of this compound with biological targets?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with enzymes like epoxide hydrolases.

- Validate simulations with in vitro assays (e.g., enzyme inhibition studies).

- Use MD simulations (GROMACS) to analyze conformational stability in aqueous/organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.